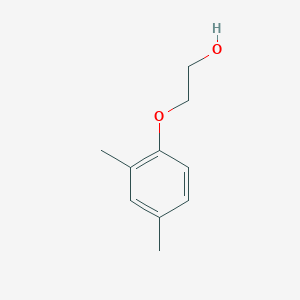
Ethanol, 2-(2,4-dimethylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylphenoxy)ethanol is an organic compound with the chemical formula C10H14O2. It is a type of phenoxyethanol, which is a glycol ether commonly used in various industrial and pharmaceutical applications. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetics and personal care products.
準備方法
Synthetic Routes and Reaction Conditions
2-(Dimethylphenoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts used in this reaction include sodium hydroxide, ammonia, and amines . The reaction typically occurs at a temperature below the boiling point of the reaction mixture to ensure high purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylphenoxy)ethanol involves the reaction of phenolate with a monohalohydrin. This method is preferred due to its efficiency and ability to produce high-purity phenoxyethanol . The reaction is carried out at controlled temperatures and pressures to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
2-(Dimethylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides, amines, or other substituted compounds.
科学的研究の応用
2-(Dimethylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of antimicrobial properties and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a preservative in vaccines.
Industry: Applied in the production of cosmetics, personal care products, and as an industrial solvent.
作用機序
The mechanism of action of 2-(Dimethylphenoxy)ethanol primarily involves its antimicrobial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death. This compound is effective against a wide range of gram-positive and gram-negative bacteria . Additionally, it acts as a preservative by inhibiting the growth of microorganisms in various formulations.
類似化合物との比較
Similar Compounds
Phenoxyethanol: A closely related compound with similar antimicrobial properties.
2-(2,4-Dimethylphenoxy)ethanol: Another derivative with comparable chemical properties.
Uniqueness
2-(Dimethylphenoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its effectiveness as a preservative and antimicrobial agent makes it highly valuable in various applications, particularly in the cosmetics and pharmaceutical industries .
特性
CAS番号 |
54411-20-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-(2,4-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChIキー |
DMMLIWIXFIVKFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















